methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate
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Overview
Description
Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate is a synthetic organic compound Its molecular structure includes a pyrrole ring, which is crucial in many biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate can be synthesized through a multi-step organic synthesis. One common method involves the reaction of a dimethylamino ketone with a suitable ester derivative under acidic or basic conditions, followed by cyclization to form the pyrrole ring.
Industrial Production Methods: Industrially, this compound is produced using batch reactors with precise control of temperature and pH. The process involves several purification steps, including recrystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate undergoes oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: It can be reduced using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions occur at different positions on the pyrrole ring, using reagents like halogens, alkyl halides, and amines.
Common Reagents and Conditions: The compound reacts with a variety of reagents, including oxidizing agents, reducing agents, and halides, under conditions such as acidic or basic environments, elevated temperatures, and specific solvents like ethanol or methanol.
Major Products Formed:
Carboxylic acids from oxidation
Alcohols from reduction
Substituted pyrrole derivatives from substitution reactions
Scientific Research Applications
Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate is used extensively in scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the study of reaction mechanisms and synthesis of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to mimic biological molecules.
Industry: Used in the development of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agricultural chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. For example, its ability to inhibit certain enzymes can be leveraged to regulate metabolic pathways in cells, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-[(2Z)-5-(dimethylamino)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrol-2-ylidene]acetate
Ethyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate
Methyl 2-[(2Z)-5-(methylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate
Comparison: Methyl 2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetate stands out due to its specific dimethylamino functional group, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of more complex molecules and in applications where specific electronic interactions are crucial.
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Properties
CAS No. |
886062-33-5 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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